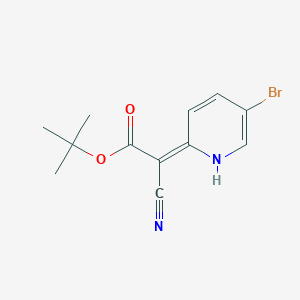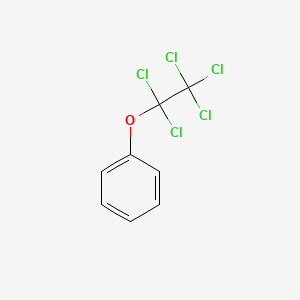
Benzene, (pentachloroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pentachloroethoxy)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and an ethoxy group. This compound is part of the broader class of chlorobenzenes, which are known for their persistence in the environment and potential bioaccumulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pentachloroethoxy)benzene typically involves the chlorination of ethoxybenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) and a catalyst like iron(III) chloride (FeCl₃) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of (Pentachloroethoxy)benzene follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, where ethoxybenzene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum yield and purity of the product.
化学反応の分析
Types of Reactions
(Pentachloroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where a nucleophile replaces a chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chlorinated benzene ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration, while bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions to facilitate the substitution of chlorine atoms.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like zinc dust (Zn) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of (Pentachloroethoxy)benzene can yield nitro derivatives, while nucleophilic substitution can produce hydroxylated or aminated derivatives.
科学的研究の応用
(Pentachloroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant and its impact on living organisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated aromatics on human health.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
作用機序
The mechanism of action of (Pentachloroethoxy)benzene involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites in proteins and DNA, leading to potential genotoxic effects. The presence of multiple chlorine atoms enhances its reactivity and persistence, making it a potent environmental pollutant.
類似化合物との比較
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the ethoxy group, making it less reactive in certain chemical reactions.
Hexachlorobenzene: Contains six chlorine atoms, making it more stable and less reactive than (Pentachloroethoxy)benzene.
Tetrachloroethoxybenzene: Contains four chlorine atoms, making it less chlorinated and potentially less toxic.
Uniqueness
(Pentachloroethoxy)benzene is unique due to the presence of both the ethoxy group and five chlorine atoms, which confer distinct chemical and physical properties. This combination makes it highly reactive in electrophilic and nucleophilic substitution reactions and a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H5Cl5O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
1,1,2,2,2-pentachloroethoxybenzene |
InChI |
InChI=1S/C8H5Cl5O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |
InChIキー |
LZVRSDIVGLNTPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
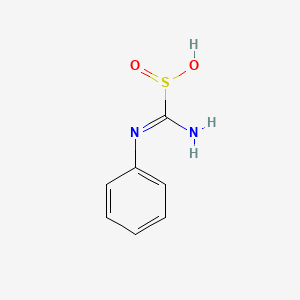
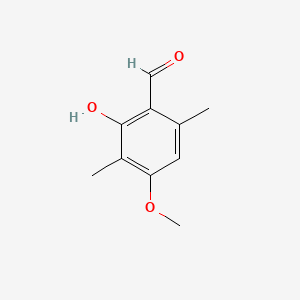
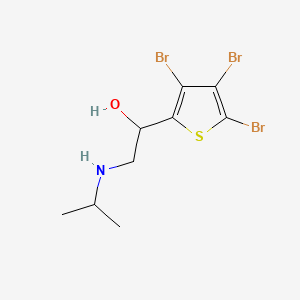
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
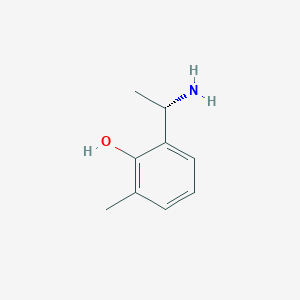
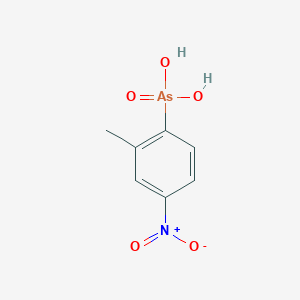
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
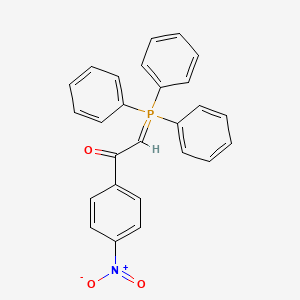
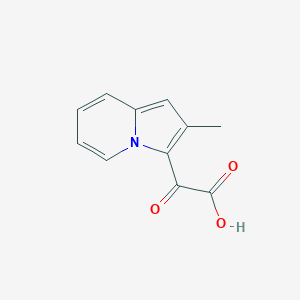
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
